molecular formula C10H10N2O2 B1349411 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 55241-49-1

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Cat. No. B1349411
CAS RN: 55241-49-1
M. Wt: 190.2 g/mol
InChI Key: PFRNWHRHGONGPG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde (DMBzC) is an organic compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and biochemistry. It is a member of the benzimidazole family of compounds and has the molecular formula C9H8N2O2. DMBzC is a versatile molecule which has been used in various areas of research, such as drug discovery, catalysis, and biocatalysis. It has been studied extensively for its ability to act as a catalyst in organic reactions, as well as its potential as a therapeutic agent.

Scientific Research Applications

Synthesis of pH-Sensitive Spin Probes

The compound has been utilized in the synthesis of pH-sensitive spin probes. Kirilyuk et al. (2003) explored the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and their conversion to stable nitroxides, demonstrating their potential as pH-sensitive probes (Kirilyuk et al., 2003).

Green Chemistry Approaches

Shelke et al. (2009) reported the use of this compound in the context of green chemistry. They conducted Knoevenagel condensation reactions using an ionic liquid at room temperature, highlighting an environmentally friendly synthesis method (Shelke et al., 2009).

Synthesis of Masked Amino Aldehydes

Denisenko et al. (2010) described the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, showing their role as masked amino aldehydes. This research demonstrates the compound's utility in the preparation of various furancarboxaldehyde derivatives (Denisenko et al., 2010).

Reactions with Enamines

Ukhin et al. (1999) investigated the reactions of benzimidazole-2-carbaldehyde with enamines, leading to the formation of various heterocyclic compounds. This study highlights the compound's reactivity and potential in synthesizing complex molecular structures (Ukhin et al., 1999).

Synthesis of Fluorinated Derivatives

Belyaev et al. (2019) focused on the synthesis of 2-RF-pyrimido[1,2-a]benzimidazole-4-carbaldehyde derivatives. The study underscores the impact of fluorinated substituents and their role in regiochemical outcomes, indicating the compound's versatility in creating fluorinated structures (Belyaev et al., 2019).

properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-11-8-4-3-7(6-13)5-9(8)12(2)10(11)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNWHRHGONGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345553
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

CAS RN

55241-49-1
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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